molecular formula C17H19NO4 B5801729 (1,3-benzodioxol-5-ylmethyl)(2,4-dimethoxybenzyl)amine

(1,3-benzodioxol-5-ylmethyl)(2,4-dimethoxybenzyl)amine

Cat. No. B5801729
M. Wt: 301.34 g/mol
InChI Key: FOVCXVUHAKDHGR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves multiple steps, including resolution of racemic acids, chiral synthesis, and the assessment of enantiomers' biological profiles. For instance, the synthesis of enantiomers of trans-[2-(2,6-dimethoxyphenoxy)ethyl] [(3-p-tolyl-2,3-dihydro-1,4-benzodioxin-2-yl)methyl]amine showcases the intricate process of deriving compounds with specific configurations and assessing their binding profiles at various receptors (Quaglia et al., 1996).

Molecular Structure Analysis

The molecular structure of compounds related to "(1,3-benzodioxol-5-ylmethyl)(2,4-dimethoxybenzyl)amine" has been elucidated using techniques like single-crystal X-ray diffraction. This method helps in understanding the compound's crystalline structure and the role of hydrogen bonds and π-π stacking interactions in its stabilization (Ye Jiao et al., 2015).

Chemical Reactions and Properties

Chemical reactions involving compounds with a similar structure, such as 5-Bromo-N-(3,4-dimethoxybenzyl)pyridin-2-amine, demonstrate the formation of inversion dimers through N—H⋯N hydrogen bonds, highlighting the compound's ability to engage in specific chemical interactions (Li et al., 2012).

properties

IUPAC Name

1-(1,3-benzodioxol-5-yl)-N-[(2,4-dimethoxyphenyl)methyl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO4/c1-19-14-5-4-13(16(8-14)20-2)10-18-9-12-3-6-15-17(7-12)22-11-21-15/h3-8,18H,9-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOVCXVUHAKDHGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)CNCC2=CC3=C(C=C2)OCO3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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